
Ethyl-d5 Vanillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-d5 Vanillin is a deuterated form of ethyl vanillin, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties. This compound retains the characteristic vanilla odor and flavor, making it useful in various applications, including food and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5 Vanillin typically involves the deuteration of ethyl vanillin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and crystallization to obtain high-purity this compound suitable for analytical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl-d5 vanillic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield ethyl-d5 vanillyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ethyl-d5 vanillic acid.
Reduction: Ethyl-d5 vanillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-d5 Vanillin is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify compounds.
Biological Studies: Employed in metabolic studies to trace the pathways and transformations of vanillin in biological systems.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.
Food and Fragrance Industry: Used to enhance the flavor and aroma profiles of products while providing a stable isotopic label for quality control.
Mechanism of Action
The mechanism of action of Ethyl-d5 Vanillin is similar to that of ethyl vanillin. It interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as the characteristic vanilla flavor and aroma. In biological systems, this compound undergoes metabolic transformations, where deuterium atoms provide a distinct mass spectral signature, allowing for precise tracking and analysis.
Comparison with Similar Compounds
Ethyl-d5 Vanillin is compared with other deuterated and non-deuterated vanillin derivatives:
Ethyl Vanillin: The non-deuterated form, commonly used as a flavoring agent.
Vanillin: The parent compound, widely used in food and fragrance industries.
Vanillyl Alcohol: A reduced form of vanillin, used in various chemical syntheses.
Vanillic Acid: An oxidized form of vanillin, used in pharmaceuticals and as a flavoring agent.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as improved stability and traceability in mass spectrometry and NMR spectroscopy.
Properties
CAS No. |
1335401-74-5 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
171.207 |
IUPAC Name |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChI Key |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
Synonyms |
3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


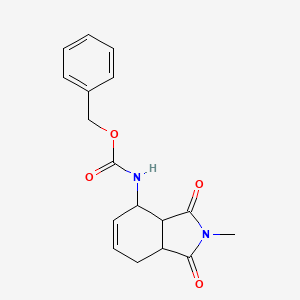
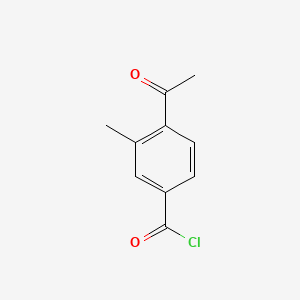
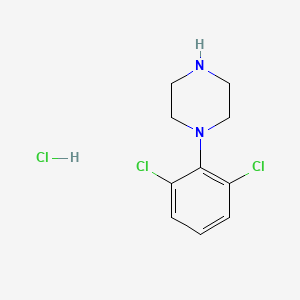
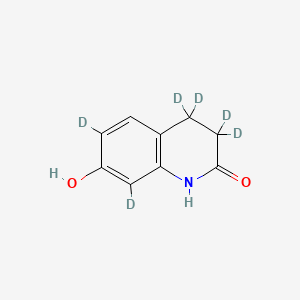
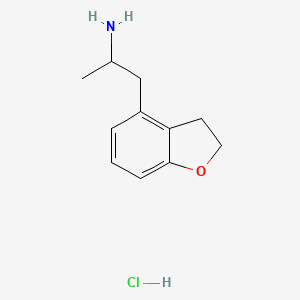
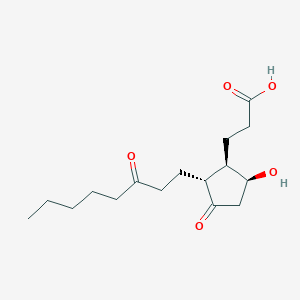
![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
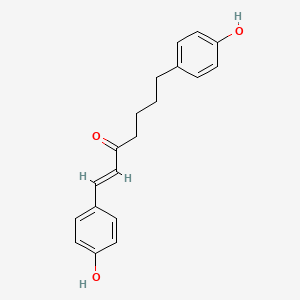
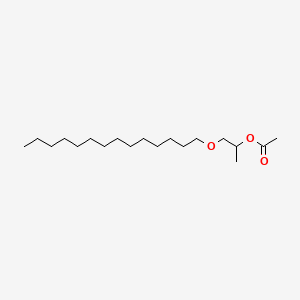
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
